molecular formula C16H14N2O2 B11853833 4-(((1H-Indol-3-yl)methyl)amino)benzoic acid CAS No. 74028-16-3

4-(((1H-Indol-3-yl)methyl)amino)benzoic acid

Cat. No.: B11853833
CAS No.: 74028-16-3
M. Wt: 266.29 g/mol
InChI Key: VUFNUVKPAYTNTE-UHFFFAOYSA-N
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Description

4-(((1H-Indol-3-yl)methyl)amino)benzoic acid is a compound that features an indole moiety connected to a benzoic acid structure via a methylamino linker. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the indole nucleus in this compound makes it a significant molecule in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1H-Indol-3-yl)methyl)amino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3-formylindole. The reaction is carried out in an ethanolic solution and refluxed for several hours. The resulting product is then concentrated, cooled, and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(((1H-Indol-3-yl)methyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-(((1H-Indol-3-yl)methyl)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((1H-Indol-3-yl)methyl)amino)benzoic acid involves its interaction with various molecular targets. The indole moiety can bind to specific receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it effective against various diseases . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((1H-Indol-3-yl)methyl)amino)benzoic acid stands out due to its unique combination of the indole and benzoic acid structures, which confer specific biological activities and chemical reactivity. Its ability to form stable metal complexes and its diverse range of applications in scientific research further highlight its uniqueness .

Properties

CAS No.

74028-16-3

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-(1H-indol-3-ylmethylamino)benzoic acid

InChI

InChI=1S/C16H14N2O2/c19-16(20)11-5-7-13(8-6-11)17-9-12-10-18-15-4-2-1-3-14(12)15/h1-8,10,17-18H,9H2,(H,19,20)

InChI Key

VUFNUVKPAYTNTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CNC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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